Carbethoxymethyltrimethylammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbethoxymethyltrimethylammonium bromide is a quaternary ammonium compound with the chemical formula C7H16NO2Br. It is known for its surfactant properties and is used in various applications, including as an antiseptic and in the synthesis of other chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbethoxymethyltrimethylammonium bromide can be synthesized through the reaction of trimethylamine with ethyl bromoacetate. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with reflux condensers. The reaction mixture is continuously stirred and maintained at a specific temperature to ensure complete conversion of reactants to the desired product. The final product is then isolated and purified using techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Carbethoxymethyltrimethylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reaction typically occurs in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Substitution: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield ethyltrimethylammonium hydroxide.
Oxidation: Oxidation can produce various oxidized derivatives, depending on the conditions and reagents used.
Reduction: Reduction typically yields the corresponding reduced amine derivatives.
Scientific Research Applications
Carbethoxymethyltrimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: It serves as a surfactant in cell lysis buffers, aiding in the extraction of cellular components.
Medicine: It is used in the formulation of antiseptic solutions and as a preservative in pharmaceutical products.
Industry: It is employed in the production of various industrial chemicals and as an additive in cleaning products
Mechanism of Action
The mechanism of action of carbethoxymethyltrimethylammonium bromide involves its interaction with cellular membranes. As a surfactant, it disrupts the lipid bilayer of cell membranes, leading to cell lysis. This property makes it effective as an antiseptic and in the extraction of cellular components. The compound targets the lipid components of the membrane, causing increased permeability and eventual cell death .
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium Bromide: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium Chloride: A widely used antiseptic and disinfectant.
Tetrabutylammonium Bromide: Used as a phase transfer catalyst in organic synthesis.
Uniqueness
Carbethoxymethyltrimethylammonium bromide is unique due to its specific structure, which imparts distinct properties such as higher solubility in organic solvents and specific reactivity in nucleophilic substitution reactions. Its ethoxy group also provides additional functionality compared to other quaternary ammonium compounds .
Properties
CAS No. |
60379-56-8 |
---|---|
Molecular Formula |
C7H16BrNO2 |
Molecular Weight |
226.11 g/mol |
IUPAC Name |
(2-ethoxy-2-oxoethyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C7H16NO2.BrH/c1-5-10-7(9)6-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
TVOREWXXEDDJHQ-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C[N+](C)(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.